N-(2-Aminoethyl)-2-methoxy-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide
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Overview
Description
N-(2-Aminoethyl)-2-methoxy-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide is a complex organic compound with the molecular formula C17H18N6O2. This compound is characterized by the presence of a benzamide core, substituted with an aminoethyl group, a methoxy group, and a tetrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-2-methoxy-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide typically involves multiple steps. One common method involves the reaction of 2-methoxy-4-nitrobenzoic acid with ethylenediamine to form an intermediate, which is then subjected to further reactions to introduce the tetrazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch reactors. The process would include stringent control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-2-methoxy-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium azide (NaN3) and alkyl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
N-(2-Aminoethyl)-2-methoxy-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and specific adsorption capacities
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-2-methoxy-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide involves its interaction with specific molecular targets. The tetrazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminoethyl)-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide: Similar structure but lacks the methoxy group.
2-Methoxy-N-(2H-tetrazol-5-yl)benzamide: Similar structure but lacks the aminoethyl group
Uniqueness
N-(2-Aminoethyl)-2-methoxy-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the methoxy and aminoethyl groups, along with the tetrazole ring, makes it a versatile compound for various applications .
Properties
CAS No. |
919772-40-0 |
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Molecular Formula |
C13H18N6O3 |
Molecular Weight |
306.32 g/mol |
IUPAC Name |
N-(2-aminoethyl)-2-methoxy-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide |
InChI |
InChI=1S/C13H18N6O3/c1-21-11-8-9(22-7-4-12-16-18-19-17-12)2-3-10(11)13(20)15-6-5-14/h2-3,8H,4-7,14H2,1H3,(H,15,20)(H,16,17,18,19) |
InChI Key |
UHMZSMZZJNUZGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OCCC2=NNN=N2)C(=O)NCCN |
Origin of Product |
United States |
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